N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Thiophene derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS, and 1H-NMR .
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Scientific Research Applications
Fluorescent Probes for Biological Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide derivatives have been utilized as fluorescent probes, leveraging their spectral properties for indirect measurement of binding activities, such as the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid determination of binding nature, highlighting the hydrophobic interaction mechanism and the significance of the aromatic ring in binding activities (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Polymer Science for Proton Exchange Membranes
In the field of polymer science, derivatives of dimethylamino compounds have been incorporated into sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups for the development of proton exchange membranes. These membranes demonstrate low water uptake and decent dimensional stability at high temperatures, offering potential applications in fuel cell technology. The strong electrostatic interactions between alkyl ammonium and sulfonic acid groups contribute to their performance (Qiang Zhang, Qifeng Zhang, Suobo Zhang, Shenghai Li, 2010).
Molecular Imaging for Monitoring Apoptotic Cell Death
Compounds such as 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732) have been investigated for their potential in molecular imaging, particularly in monitoring apoptotic cell death. The development of a fluorine-18 radiolabeled analog of NST732 for positron emission tomography studies highlights its application in molecular imaging, facilitating the monitoring of antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h5,8-12,17,19H,3-4,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHUTLCQEYPFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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